ethyl 1,3,5-trimethyl-4-{[4-(propan-2-yl)phenyl]carbamoyl}-1H-pyrrole-2-carboxylate
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Overview
Description
Ethyl 4-((4-isopropylphenyl)carbamoyl)-1,3,5-trimethyl-1H-pyrrole-2-carboxylate is a complex organic compound with a unique structure that combines a pyrrole ring with a carbamoyl group and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1,3,5-trimethyl-4-{[4-(propan-2-yl)phenyl]carbamoyl}-1H-pyrrole-2-carboxylate typically involves multiple steps. One common method includes the formation of the pyrrole ring through a condensation reaction, followed by the introduction of the carbamoyl group via a carbamoylation reaction. The ester group is then introduced through esterification. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((4-isopropylphenyl)carbamoyl)-1,3,5-trimethyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Ethyl 4-((4-isopropylphenyl)carbamoyl)-1,3,5-trimethyl-1H-pyrrole-2-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It is used in the development of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 1,3,5-trimethyl-4-{[4-(propan-2-yl)phenyl]carbamoyl}-1H-pyrrole-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or materials science.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrole derivatives and carbamoyl esters, such as:
- Ethyl 4-(phenylcarbamoyl)-1,3,5-trimethyl-1H-pyrrole-2-carboxylate
- Ethyl 4-((4-methylphenyl)carbamoyl)-1,3,5-trimethyl-1H-pyrrole-2-carboxylate
Uniqueness
What sets ethyl 1,3,5-trimethyl-4-{[4-(propan-2-yl)phenyl]carbamoyl}-1H-pyrrole-2-carboxylate apart is its specific substitution pattern, which can confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
ethyl 1,3,5-trimethyl-4-[(4-propan-2-ylphenyl)carbamoyl]pyrrole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-7-25-20(24)18-13(4)17(14(5)22(18)6)19(23)21-16-10-8-15(9-11-16)12(2)3/h8-12H,7H2,1-6H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBPRIBKBEAXPIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1C)C)C(=O)NC2=CC=C(C=C2)C(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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